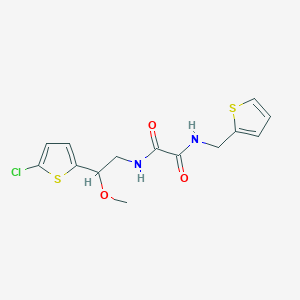
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 548772-41-4 . It has a molecular weight of 185.1 .
Molecular Structure Analysis
The Inchi Code for “(5-chlorothiophen-2-yl)methanamine hydrochloride” is1S/C5H7ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2,8H,3,7H2;1H . Physical And Chemical Properties Analysis
“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Copper-Catalyzed Coupling Reactions
The compound has been identified as an effective catalyst in the copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates notable efficiency in catalyzing Goldberg amidation processes. This reaction is characterized by its broad applicability to a range of (hetero)aryl chlorides and both aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, the system facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in creating complex molecular architectures (Subhadip De, Junli Yin, & D. Ma, 2017).
Synthesis of Di- and Mono-Oxalamides
A novel one-pot synthesis method utilizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the compound's role in facilitating innovative synthetic pathways. This method extends to the production of N-(2-carboxyphenyl)aryloxalmonoamides, indicating a streamlined approach for generating anthranilic acid derivatives and oxalamides. The synthesis process is noted for its simplicity and high yield, presenting a valuable technique for producing these compounds (V. Mamedov et al., 2016).
Structure and Reactivity Studies
Studies on the crystal structure and molecular reactivity of oxalamide derivatives, including the target compound, provide insights into their chemical behavior. These investigations offer a foundation for understanding the electronic and structural features that govern the compound's reactivity. By examining the molecular structure, researchers aim to correlate theoretical predictions with experimental data, aiding in the design of new materials and pharmaceuticals with specific properties (Z. S. Şahin et al., 2015).
Environmental Degradation Analysis
The compound's breakdown patterns have been analyzed in aquatic environments, contributing to our understanding of its environmental fate. Research into the degradation pathways of related compounds in water systems has implications for assessing the ecological impact of oxalamide derivatives. Such studies are crucial for developing strategies to mitigate potential environmental risks associated with their use (L. Zimmerman, R. Schneider, & E. Thurman, 2002).
Safety and Hazards
This compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . It should be handled with care, using protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNGSOPEPQILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

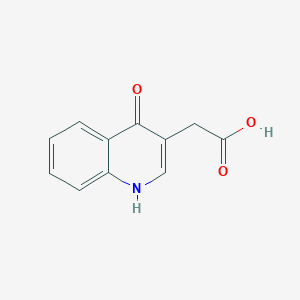
![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)
![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)
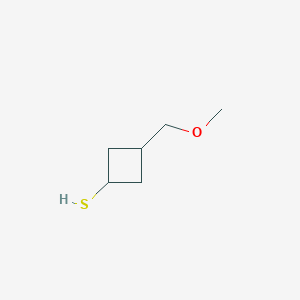
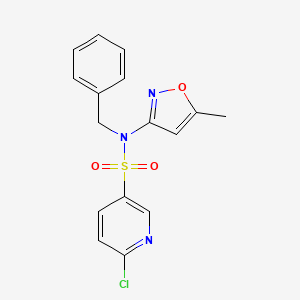
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)

![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)
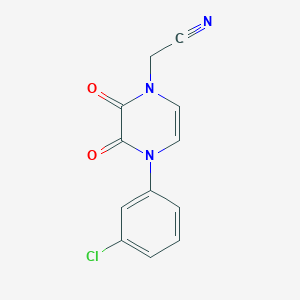
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)
